molecular formula C9H10ClN3O B5223903 3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride

3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride

Cat. No.: B5223903
M. Wt: 211.65 g/mol
InChI Key: BHBBZHNNZNYEBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride can be achieved through various methods. One common approach involves a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This reaction is typically carried out at 130°C in DMF, using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials . This method is known for its simplicity, broad substrate scope, and good functional group tolerance.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of transition metal-catalyzed protocols, such as Pd-catalyzed regioselective C–H alkenylation and Mn-catalyzed carbonylative alkyne annulations, allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.

    Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridopyrimidine N-oxides, while reduction can yield various amino derivatives .

Scientific Research Applications

3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride is unique due to its specific substitution pattern and the presence of the amino and methyl groups.

Properties

IUPAC Name

3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6;/h2-5H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBBZHNNZNYEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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